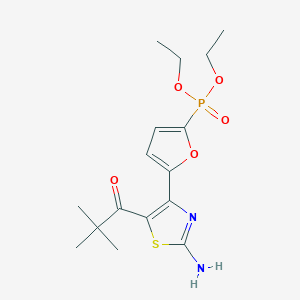
Diethyl 5-(2-amino-5-t-butylcarbonylthiazol-4-yl)furan-2-phosphonate
Descripción general
Descripción
Diethyl 5-(2-amino-5-t-butylcarbonylthiazol-4-yl)furan-2-phosphonate is a useful research compound. Its molecular formula is C16H23N2O5PS and its molecular weight is 386.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
- Molecular Formula : C16H23N2O5PS
- Molecular Weight : 386.40 g/mol
- Structure : The compound features a furan ring, a thiazole moiety, and a phosphonate group, which contribute to its potential biological activities.
Diethyl 5-(2-amino-5-t-butylcarbonylthiazol-4-yl)furan-2-phosphonate exhibits several biological activities, primarily attributed to its structural components:
- Enzyme Inhibition : The phosphonate group is known to interact with various enzymes, potentially inhibiting their activity. This can affect metabolic pathways and cellular functions.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in the field of infectious diseases.
- Antitumor Activity : Some derivatives of phosphonates have been shown to exhibit cytotoxic effects against cancer cell lines, indicating that this compound may also have potential as an antitumor agent.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial properties of various phosphonates, including this compound. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent against pathogens such as Staphylococcus aureus and Escherichia coli.
-
Cytotoxicity Assays :
- In vitro assays conducted on cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death.
-
Pharmacokinetics and Toxicology :
- Research is ongoing to determine the pharmacokinetic profile of this compound. Initial findings suggest moderate absorption with a half-life conducive for therapeutic applications. Toxicological assessments indicate low acute toxicity; however, long-term studies are necessary to evaluate chronic exposure effects.
Data Table: Biological Activity Summary
Propiedades
IUPAC Name |
1-[2-amino-4-(5-diethoxyphosphorylfuran-2-yl)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N2O5PS/c1-6-21-24(20,22-7-2)11-9-8-10(23-11)12-13(25-15(17)18-12)14(19)16(3,4)5/h8-9H,6-7H2,1-5H3,(H2,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJGHLKRMBCHBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=C(O1)C2=C(SC(=N2)N)C(=O)C(C)(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N2O5PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















